Kifunensine

N-glycan remodeling Glycoengineering Plant cell culture

Choose Kifunensine for unmatched selectivity: 50–100× more potent than deoxymannojirimycin (DMJ), exclusively blocks class I α-mannosidases without mannosidase II off-targets, enabling precise N-glycan trimming arrest at Man8–9GlcNAc2 stage. Ideal for therapeutic enzyme glycoengineering, NK cell ADCC enhancement, and ERAD mechanistic studies. High purity (≥98%), cell-permeable, and proven in CHO and plant cell platforms. Order today to advance your glycobiology workflows.

Molecular Formula C8H12N2O6
Molecular Weight 232.19 g/mol
CAS No. 109944-15-2
Cat. No. B1673639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKifunensine
CAS109944-15-2
SynonymsFR 900494
FR-900494
kifunensine
Molecular FormulaC8H12N2O6
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O
InChIInChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15)/t2-,3-,4+,5+,6+/m1/s1
InChIKeyOIURYJWYVIAOCW-PQMKYFCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kifunensine CAS 109944-15-2: A Potent and Selective Class I α-Mannosidase Inhibitor for Glycobiology Research


Kifunensine (CAS 109944-15-2), an alkaloid originally isolated from the actinomycete Kitasatosporia kifunense, is a cell-permeable, potent, and selective inhibitor of class I α-mannosidases [1]. It acts as a cyclic oxamide derivative of 1-amino-mannojirimycin and primarily targets endoplasmic reticulum α-1,2-mannosidase I (ERManI) and Golgi α-mannosidases IA, IB, and IC, with Ki values of approximately 130 nM and 23 nM, respectively [2]. Kifunensine is a critical tool in glycobiology for blocking N-glycan processing at the high-mannose stage (Man8-9GlcNAc2) and for modulating endoplasmic reticulum-associated degradation (ERAD) pathways [3].

Why Kifunensine CAS 109944-15-2 Cannot Be Replaced by Other Mannosidase or Glucosidase Inhibitors


Generic substitution among glycosidase inhibitors is scientifically unsound due to fundamental differences in enzyme class specificity and the resulting glycan profiles. Kifunensine's strict selectivity for class I α-mannosidases is not a property shared by other commonly used inhibitors. For instance, swainsonine inhibits class II α-mannosidases, leading to the accumulation of hybrid-type glycans rather than the Man9-rich high-mannose structures produced by kifunensine treatment [1]. Similarly, deoxymannojirimycin (DMJ) is 50- to 100-fold less potent against class I α-mannosidases, requiring significantly higher concentrations that increase the risk of off-target effects and cytotoxicity [2]. Castanospermine, a glucosidase inhibitor, acts at an entirely different step in the N-glycosylation pathway. Therefore, the choice of inhibitor dictates the specific biochemical outcome, and using an alternative will not replicate the precise, well-characterized effects of kifunensine in assays involving ERAD, N-glycan remodeling, or the production of high-mannose glycoproteins for structural studies [3].

Kifunensine CAS 109944-15-2: Quantifiable Evidence for Differentiated Scientific Selection


Kifunensine vs. Swainsonine: Divergent N-Glycan Processing Outcomes in Plant and Mammalian Systems

Kifunensine (KIF) and swainsonine (SWA) are both mannosidase inhibitors but target different enzymes, leading to distinct N-glycan profiles. KIF, a class I α-mannosidase inhibitor, significantly increases the proportion of Man7/8/9 (high-mannose) glycoforms. In a study with recombinant human acid α-glucosidase (rhGAA) expressed in transgenic rice cells, KIF treatment (at 11.4 µM) increased Man7/8/9 glycans, whereas SWA treatment (at 15.3 µM) increased hybrid-type glycans [1]. A combination of both inhibitors synergistically enhanced Man9 production, demonstrating that KIF's specific mechanism is essential for driving high-mannose glycan accumulation [1].

N-glycan remodeling Glycoengineering Plant cell culture High-mannose glycans

Kifunensine vs. 1-Deoxymannojirimycin (DMJ): 50- to 100-Fold Greater Potency Against Class I α-Mannosidases

Kifunensine exhibits significantly higher potency against class I α-mannosidases compared to its structural analog, 1-deoxymannojirimycin (DMJ). While direct Ki comparisons are often enzyme-specific, it is consistently reported that kifunensine is 50 to 100 times more potent than DMJ as an inhibitor of mannosidase I [1]. For example, against purified plant glycoprotein processing enzyme mannosidase I, kifunensine has an IC50 of approximately 20-50 nM, whereas DMJ is a much weaker inhibitor, requiring concentrations in the micromolar range to achieve comparable effects [2].

Enzyme kinetics Inhibitor potency Glycosidase Structure-activity relationship

Kifunensine's Selective Inhibition of ER Mannosidase I Is Critical for ERAD Pathway Modulation

Kifunensine is a potent inhibitor of the endoplasmic reticulum-associated degradation (ERAD) pathway, an effect not uniformly shared by other glycosidase inhibitors. In a study examining the degradation of a mutant antithrombin protein, treatment with kifunensine (100 µM) suppressed ERAD, demonstrating that mannose trimming by ER mannosidase I is a critical step [1]. In contrast, the glucosidase inhibitor castanospermine did not suppress ERAD on its own, but could cancel the effect of other inhibitors [1]. Furthermore, in HCV-infected cells, kifunensine treatment increased the half-life of the viral E2 envelope protein, directly linking its ERAD inhibition to a functional outcome [2]. This is distinct from the effect of swainsonine, an inhibitor of mannosidase II, which does not prevent the degradation of certain ERAD substrates [3].

ER-associated degradation ERAD Proteostasis Glycoprotein quality control

Kifunensine Enables Structural Biology: Solving the Glycosylation Problem for Crystallization

Kifunensine is a superior tool for producing homogeneous glycoproteins for structural studies compared to alternatives like swainsonine. When expressed in mammalian cells in the presence of kifunensine, glycoproteins are decorated with high-mannose (Man9) N-glycans, which are uniformly sensitive to cleavage by endoglycosidase H (Endo H) [1]. This allows for complete deglycosylation, leaving a single N-acetylglucosamine (GlcNAc) residue and yielding a homogeneous protein sample that is ideal for crystallization. In contrast, swainsonine treatment leads to hybrid-type glycans, which are not uniformly Endo H-sensitive, resulting in a heterogeneous mixture that can impede crystallization [1]. The use of kifunensine has been demonstrated to directly enable the crystallization and structure determination of challenging glycoproteins like the CTLA-4 receptor [2].

Structural biology X-ray crystallography Glycoprotein Endoglycosidase H

Kifunensine vs. Castanospermine: Divergent Effects on Mutant α1-Antitrypsin Z Secretion

Kifunensine and castanospermine (CST), a glucosidase inhibitor, have opposite effects on the secretion of the disease-associated mutant α1-antitrypsin Z (α1-ATZ) protein. In a cell-based model, treatment with kifunensine (100 µg/mL) mediated a marked increase in the secretion of α1-ATZ [1]. In contrast, castanospermine treatment delayed the degradation of α1-ATZ but did not increase its secretion [1]. This demonstrates that while both compounds affect glycoprotein processing, their distinct mechanisms (mannosidase I vs. glucosidase inhibition) lead to functionally divergent outcomes on protein trafficking and secretion.

Protein misfolding α1-antitrypsin deficiency Secretion Proteostasis

Optimal Research and Bioprocessing Applications for Kifunensine CAS 109944-15-2


Production of Homogeneous High-Mannose Glycoproteins for Structural Biology

As demonstrated by its ability to produce Endo H-sensitive Man9 glycans, kifunensine is the superior choice for generating homogeneous glycoprotein samples for X-ray crystallography and cryo-EM studies [1]. By adding kifunensine to mammalian cell culture media during recombinant protein expression, researchers can ensure that the resulting glycoproteins are uniformly sensitive to deglycosylation by Endo H, a critical step for obtaining well-diffracting crystals and high-resolution structures. This application is well-established and widely adopted in the structural biology community, making kifunensine an essential procurement item for any lab engaged in glycoprotein structure determination [1][2].

Investigating Endoplasmic Reticulum-Associated Degradation (ERAD) Pathways

Kifunensine is the standard tool for pharmacologically inhibiting ERAD at the mannose-trimming step. Its well-documented ability to block the degradation of specific ERAD substrates, such as mutant antithrombin [1], unassembled immunoglobulin subunits [2], and viral envelope proteins [3], makes it indispensable for dissecting the mechanisms of protein quality control. Researchers studying proteostasis, the cellular response to misfolded proteins, or the life cycle of viruses that hijack the ERAD pathway rely on kifunensine to stabilize their substrates of interest and elucidate the roles of mannosidase I and lectin chaperones in these processes.

Glycoengineering for Therapeutic Protein Production

In bioprocessing, kifunensine is used to generate recombinant therapeutic proteins with high-mannose N-glycans. As shown in rice cell cultures producing recombinant human acid α-glucosidase (rhGAA) for Pompe disease, kifunensine treatment effectively increased the proportion of desirable Man7/8/9 glycoforms, which are essential for subsequent mannose-6-phosphate conjugation and lysosomal targeting [1]. Its ability to be used in combination with swainsonine for synergistic effects further expands its utility in custom glycoengineering strategies [1]. For industrial and academic groups developing plant-based or mammalian cell-based expression systems for lysosomal enzyme therapies, kifunensine is a key media additive.

Modulating Secretion of Misfolded Proteins in Disease Models

Kifunensine has a unique ability to promote the secretion of certain misfolded, ER-retained proteins, a property not shared by other glycosidase inhibitors like castanospermine. This was demonstrated in a model of α1-antitrypsin deficiency, where kifunensine increased the secretion of the mutant α1-ATZ protein [1]. This specific application makes kifunensine a valuable chemical probe for researchers studying the cellular trafficking of misfolded proteins and for screening potential therapeutic strategies that aim to enhance the secretion of partially functional proteins in conformational diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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